molecular formula C25H17Cl2N5O B15029605 6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline

6-chloro-2-{(2E)-2-[(2-chloro-7-methoxyquinolin-3-yl)methylidene]hydrazinyl}-4-phenylquinazoline

Cat. No.: B15029605
M. Wt: 474.3 g/mol
InChI Key: HTHOEULHDQZVQD-CCVNUDIWSA-N
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Description

6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro, methoxy, and phenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and phenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolines.

Scientific Research Applications

6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylquinoline: A related compound with a similar quinoline core but different substituents.

    2-Chloro-7-methoxyquinoline: Another similar compound with a quinoline core and chloro and methoxy substituents.

Uniqueness

6-CHLORO-2-[(2E)-2-[(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is unique due to its specific combination of substituents and its potential applications in various scientific fields. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H17Cl2N5O

Molecular Weight

474.3 g/mol

IUPAC Name

6-chloro-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C25H17Cl2N5O/c1-33-19-9-7-16-11-17(24(27)29-22(16)13-19)14-28-32-25-30-21-10-8-18(26)12-20(21)23(31-25)15-5-3-2-4-6-15/h2-14H,1H3,(H,30,31,32)/b28-14+

InChI Key

HTHOEULHDQZVQD-CCVNUDIWSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)Cl

Origin of Product

United States

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